

# Application Notes and Protocols for Crystallizing the 70S Ribosome with Bactobolin A

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## Compound of Interest

Compound Name: 4a,6-Diene-bactobolin

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These application notes provide a detailed guide for the co-crystallization of the bacterial 70S ribosome with the antibiotic bactobolin A. The protocols are compiled from established methodologies for crystallizing ribosomal complexes, with specific details derived from the successful structure determination of the *Thermus thermophilus* 70S ribosome in complex with bactobolin A.<sup>[1][2][3]</sup>

## Introduction

Bactobolin A is a polyketide-peptide antibiotic produced by *Burkholderia thailandensis* that inhibits protein synthesis.<sup>[1][2]</sup> Structural studies have revealed that bactobolin A binds to a novel site on the 50S ribosomal subunit, distinct from the binding sites of many other known antibiotics.<sup>[1][2][4]</sup> This unique binding site makes bactobolin A and its derivatives promising candidates for the development of new antimicrobial agents.

The crystallization of the 70S ribosome, a large and flexible macromolecular machine, is a challenging endeavor. This guide provides detailed protocols for the purification of the 70S ribosome from *Thermus thermophilus*, the preparation of the functional complex with messenger RNA (mRNA) and transfer RNA (tRNA), and the co-crystallization with bactobolin A.

## Data Presentation

## Quantitative Data Summary

Parameter	Value	Reference
Crystal Structure Resolution	3.4 Å	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Source Organism for 70S Ribosome	Thermus thermophilus	<a href="#">[1]</a> <a href="#">[2]</a>
Crystallization Complex Components	70S Ribosome, mRNA, P-site tRNA, Bactobolin A	<a href="#">[1]</a> <a href="#">[2]</a>
Bactobolin A Binding Site	50S subunit, displacing P-site tRNA	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: Purification of Thermus thermophilus 70S Ribosomes

This protocol is adapted from standard methods for the purification of prokaryotic ribosomes.[\[5\]](#)  
[\[6\]](#)

#### Materials:

- Thermus thermophilus cell paste
- Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH<sub>4</sub>Cl, 10.5 mM Mg(OAc)<sub>2</sub>, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
- Sucrose Cushion (1.1 M Sucrose in Lysis Buffer)
- Resuspension Buffer (20 mM Tris-HCl pH 7.5, 50 mM NH<sub>4</sub>Cl, 10 mM Mg(OAc)<sub>2</sub>, 6 mM β-mercaptoethanol)
- Sucrose Gradient Solutions (10% and 40% (w/v) sucrose in Resuspension Buffer)
- Ultracentrifuge and appropriate rotors

#### Procedure:

- **Cell Lysis:** Resuspend *Thermus thermophilus* cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.
- **Clarification:** Centrifuge the lysate at 30,000 x g for 30 minutes to remove cell debris.
- **Sucrose Cushion Centrifugation:** Layer the supernatant onto a sucrose cushion. Centrifuge at 100,000 x g for 18-24 hours to pellet the ribosomes.
- **Ribosome Pellet Resuspension:** Carefully discard the supernatant and gently resuspend the ribosomal pellet in Resuspension Buffer.
- **Sucrose Gradient Centrifugation:** Layer the resuspended ribosomes onto a 10-40% sucrose gradient. Centrifuge at 70,000 x g for 16-18 hours.
- **Fractionation:** Fractionate the gradient and identify the 70S ribosome peak by monitoring absorbance at 260 nm.
- **Concentration and Storage:** Pool the 70S fractions, concentrate using ultrafiltration, and store at -80°C.

## Protocol 2: Assembly of the 70S Ribosome-mRNA-tRNA Complex

### Materials:

- Purified *Thermus thermophilus* 70S ribosomes
- Synthetic mRNA fragment (e.g., with a Shine-Dalgarno sequence and a P-site codon)
- Purified P-site tRNA (e.g., fMet-tRNA<sup>fMet</sup>)
- Complex Assembly Buffer (5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH<sub>4</sub>Cl, 10 mM Mg(OAc)<sub>2</sub>)

### Procedure:

- **Incubation:** Mix the 70S ribosomes, mRNA, and P-site tRNA in a molar ratio of 1:1.5:1.5 in the Complex Assembly Buffer.

- Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
- Purification: (Optional) The complex can be further purified by size-exclusion chromatography to remove unbound components.

## Protocol 3: Co-crystallization of the 70S Ribosome Complex with Bactobolin A

### Materials:

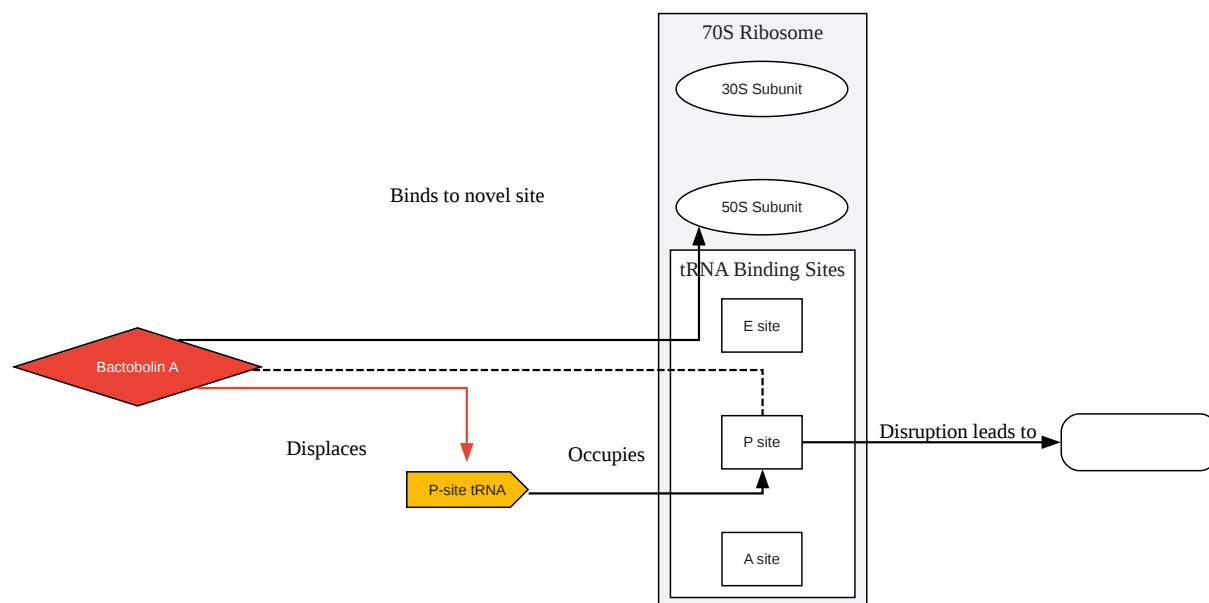
- Assembled 70S ribosome-mRNA-tRNA complex
- Bactobolin A solution
- Crystallization Buffer (e.g., containing polyethylene glycol (PEG) as a precipitant, and various salts and buffers for screening)

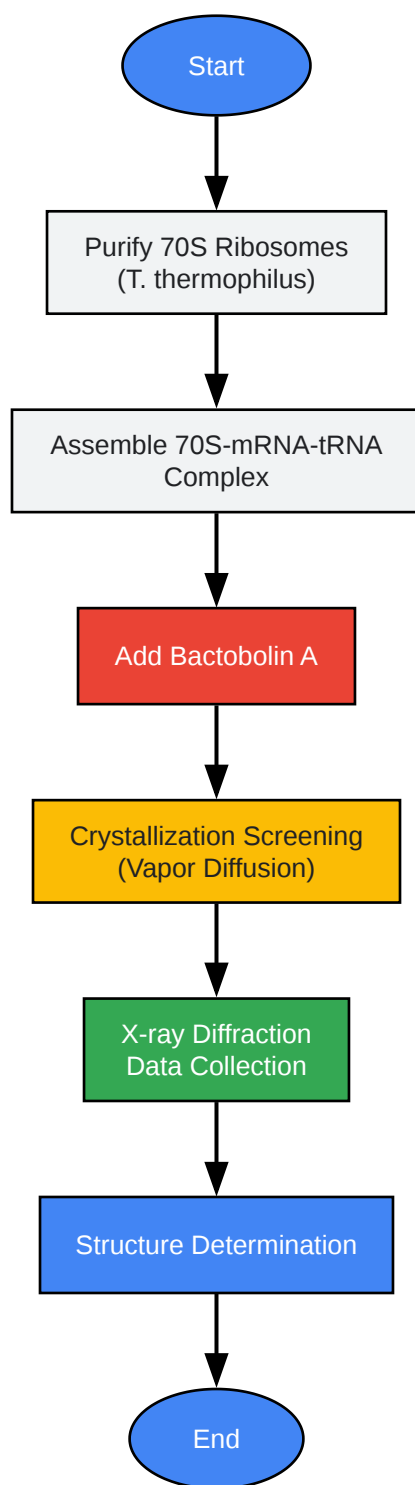
### Procedure:

- Addition of Bactobolin A: Add bactobolin A to the assembled 70S ribosome complex to a final concentration of approximately 100-200  $\mu$ M.
- Incubation: Incubate the mixture on ice for at least 30 minutes.
- Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Mix the complex-bactobolin A solution with an equal volume of crystallization screen solution.
- Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, temperature, and salt concentrations.
- Crystal Growth: Crystals suitable for X-ray diffraction typically grow within a few days to a week.

## Visualizations

## Mechanism of Action of Bactobolin A





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